BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-Cyclohexyl-2-
buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical
properties, spectroscopic profile, synthesis, and reactivity of 1-Cyclohexyl-2-buten-1-ol. It is
intended to serve as a foundational resource for professionals engaged in chemical research
and development.

Core Chemical Properties and Identifiers

1-Cyclohexyl-2-buten-1-ol, a secondary allylic alcohol, is recognized for its utility as an
intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring and a butenyl chain
with a hydroxyl group at the allylic position, provides a versatile scaffold for further chemical
modifications.

Physical and Chemical Data Summary

The quantitative properties of 1-Cyclohexyl-2-buten-1-ol are summarized in the table below.
Data is compiled from established chemical databases.
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Property Value Source(s)
Molecular Formula C10H180 [1112][3]
Molecular Weight 154.25 g/mol [1][3]
IUPAC Name (E)-1-cyclohexylbut-2-en-1-ol [1]
CAS Number 79605-62-2 (for c,t isomer) [1112]
18736-82-8 (unspecified

[11[3]
stereochem)

Colorless to pale yellow liquid
Appearance .

(Predicted)
Boiling Point Not available
Melting Point Not available [4]
Density Not available [4]

B Soluble in alcohol; insoluble in

Solubility ) [5]

water (Predicted)
XLogP3 2.8 [1]
Topological Polar Surface Area  20.2 A2 [1]
Heavy Atom Count 11 [1]
Complexity 123 [1]

Spectroscopic Analysis

While complete, published spectra are not always readily available for specialized research

chemicals, the expected spectroscopic features can be reliably predicted based on the

molecular structure. Data is available in select databases for comparison.[1][2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The proton on the

carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. Vinylic protons on
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the C=C double bond would resonate in the downfield region (~5.4-5.6 ppm). The protons of
the cyclohexyl ring would produce a complex series of multiplets in the upfield region, and
the methyl group protons at the end of the butenyl chain would appear as a doublet.[7]

e 13C NMR: The carbon spectrum will display ten unique signals. The carbon attached to the
hydroxyl group would be found in the 65-80 ppm range. The two sp? carbons of the double
bond would appear between 120-140 ppm. The remaining signals would correspond to the
carbons of the cyclohexyl ring and the terminal methyl group.[1][7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[2]

O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm~1 region,
characteristic of the alcohol hydroxyl group.[8]

e C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and alkyl parts of the
molecule will appear just below 3000 cm~1.

o C=C Stretch: A medium-intensity peak around 1650-1670 cm~1* corresponds to the carbon-
carbon double bond.

e C-O Stretch: A strong band in the 1000-1200 cm~1 region indicates the C-O single bond of
the secondary alcohol.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal the molecular weight and
fragmentation patterns.[2]

e Molecular lon (M*): A peak corresponding to the molecular weight (m/z = 154) should be
observable.

o Key Fragments: Common fragmentation pathways for allylic alcohols include the loss of a
water molecule (M-18), leading to a peak at m/z = 136. Alpha-cleavage (breaking the bond
between the cyclohexyl ring and the carbinol carbon) is also a likely fragmentation route.[8]
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Experimental Protocols
Synthesis via Grighard Reaction

A standard and effective method for synthesizing 1-Cyclohexyl-2-buten-1-ol is the reaction of
a cyclohexyl Grignard reagent with an a,3-unsaturated aldehyde, such as crotonaldehyde. This
protocol outlines a representative procedure.

Objective: To synthesize 1-Cyclohexyl-2-buten-1-ol via the 1,2-addition of
cyclohexylmagnesium bromide to crotonaldehyde.

Materials:

Magnesium turnings

e Anhydrous diethyl ether or Tetrahydrofuran (THF)

e Bromocyclohexane

o Crotonaldehyde ((E)-but-2-enal)

o Saturated aqueous ammonium chloride (NH4Cl) solution

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)

 lodine crystal (as initiator)

Standard flame-dried glassware for inert atmosphere reactions
Procedure:
e Grignard Reagent Preparation:

o Place magnesium turnings and a small crystal of iodine in a three-neck round-bottom flask
equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

o Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the funnel
to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.
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o Once initiated, add the remaining bromocyclohexane solution at a rate that maintains a
gentle reflux.

o After complete addition, stir the mixture for an additional 30-60 minutes to ensure full
formation of cyclohexylmagnesium bromide.

o Reaction with Crotonaldehyde:
o Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

o Add a solution of crotonaldehyde in anhydrous diethyl ether dropwise via the dropping
funnel, maintaining the reaction temperature below 10 °C to favor 1,2-addition over 1,4-
addition.

o After the addition is complete, allow the mixture to warm to room temperature and stir for
1-2 hours.

o Work-up and Purification:

o Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of
saturated aqueous NH4Cl solution.

o Transfer the mixture to a separatory funnel and separate the organic layer.
o Extract the aqueous layer with diethyl ether (2-3 times).
o Combine all organic layers, wash with brine, and dry over anhydrous Na2SOa.

o Filter the drying agent and concentrate the solvent under reduced pressure to obtain the
crude product.

o Purify the crude alcohol via vacuum distillation or flash column chromatography on silica
gel.

Chemical Reactivity and Synthetic Pathways

As an allylic alcohol, 1-Cyclohexyl-2-buten-1-ol exhibits versatile reactivity, making it a
valuable synthetic intermediate.[9]
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o Substitution Reactions: The hydroxyl group can be readily substituted. For example, reaction
with HCI or HBr can convert it to the corresponding allylic halide.[9] The Mitsunobu reaction
allows for stereochemical inversion of the alcohol by substituting the hydroxyl group with a
nucleophile.[10]

o Oxidation: The double bond can be epoxidized, often with high stereoselectivity directed by
the neighboring hydroxyl group, particularly in metal-catalyzed systems (e.g., using
vanadium-based catalysts).[11]

e Amination: The alcohol can be directly converted to an allylic amine in the presence of
specific catalysts, such as those based on iridium or palladium, which activate the C-O bond
for nucleophilic attack.[12][13]

Logical Workflow: Synthesis of 1-Cyclohexyl-2-buten-1-
ol

The following diagram illustrates the key steps in the synthesis of the target compound as
described in the experimental protocol.

Click to download full resolution via product page

Caption: Workflow for the Grignard synthesis of 1-Cyclohexyl-2-buten-1-ol.

Applications in Research and Drug Development

1-Cyclohexyl-2-buten-1-ol is primarily utilized as a specialty chemical for research and as a
building block in organic synthesis.[3] The combination of a lipophilic cyclohexyl group, a
reactive allylic alcohol, and defined stereochemistry makes it a candidate for constructing more
complex molecules, including potential pharmaceutical agents. At present, there is limited
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publicly available data on its specific biological activities or direct applications in drug
development pipelines.

Safety and Hazard Information

Safe handling of 1-Cyclohexyl-2-buten-1-ol is critical. The compound is classified under the
Globally Harmonized System (GHS) with the following hazards:[1]

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Handling Precautions:

o Work in a well-ventilated area or a chemical fume hood.[14]

o Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[15]

e Avoid breathing vapors or mist.[16]
o Keep away from heat, sparks, and open flames.[14]
» Store in a tightly closed container in a cool, dry place.[16]

« In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical
attention.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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